Fmoc-Val-Cit-PAB-MMAE is a synthetic compound that represents a significant advancement in the field of targeted cancer therapy. This compound is classified as an antibody-drug conjugate (ADC), which combines a cytotoxic agent with a targeting mechanism to selectively eliminate cancer cells while minimizing damage to healthy tissues. The structure of Fmoc-Val-Cit-PAB-MMAE includes several functional groups, each contributing to its efficacy and specificity in targeting cancer cells.
Fmoc-Val-Cit-PAB-MMAE is derived from the synthesis of various peptide linkers and cytotoxic agents. The compound incorporates the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, valine (Val), citrulline (Cit), para-aminobenzoic acid (PAB), and monomethyl auristatin E (MMAE), a potent cytotoxic drug used in chemotherapy. This classification as an ADC allows for enhanced delivery of MMAE to tumor sites, improving therapeutic outcomes in cancer treatment .
The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several key steps:
Fmoc-Val-Cit-PAB-MMAE has a complex molecular structure characterized by multiple functional groups:
The molecular formula for Fmoc-Val-Cit-PAB-MMAE is with a molecular weight of approximately 1345.78 g/mol .
The chemical reactions involved in synthesizing Fmoc-Val-Cit-PAB-MMAE include:
The mechanism of action for Fmoc-Val-Cit-PAB-MMAE involves several steps:
Fmoc-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
Fmoc-Val-Cit-PAB-MMAE has significant applications in scientific research and clinical settings:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7